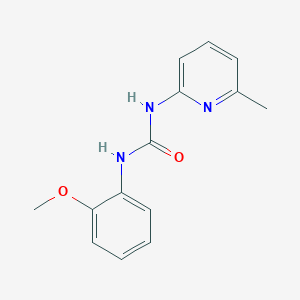
N-(4-methyl-1-piperazinyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1-piperazinyl)-2-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MNBA is a small molecule that is used as a tool compound to study the function of various proteins and enzymes in the body. The purpose of
Scientific Research Applications
N-(4-methyl-1-piperazinyl)-2-nitrobenzamide has been used in various scientific research applications, including drug discovery, enzyme inhibition studies, and protein binding assays. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase CK2, which is involved in various cellular processes, including cell growth and differentiation. This compound has also been used as a tool compound to study the function of various proteins, including the tumor suppressor protein p53, which is involved in regulating cell cycle and preventing the formation of cancerous cells.
Mechanism of Action
N-(4-methyl-1-piperazinyl)-2-nitrobenzamide works by binding to the active site of proteins and enzymes, inhibiting their activity. This compound has been shown to bind to the ATP binding site of protein kinase CK2, preventing the phosphorylation of its substrate proteins. This inhibition of enzyme activity can lead to downstream effects on cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of protein kinase CK2 by this compound has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. This compound has also been shown to inhibit the growth of certain types of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
Advantages and Limitations for Lab Experiments
The use of N-(4-methyl-1-piperazinyl)-2-nitrobenzamide in scientific research has several advantages, including its small size, which allows it to penetrate cell membranes and interact with intracellular proteins. This compound is also relatively easy to synthesize and purify, making it a cost-effective tool compound for research. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research involving N-(4-methyl-1-piperazinyl)-2-nitrobenzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and bacterial infections. This compound has also been shown to have potential applications in the development of diagnostic tools for the detection of certain diseases, such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects, as well as its potential applications in other areas of medical research.
Synthesis Methods
N-(4-methyl-1-piperazinyl)-2-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 2-nitrobenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
properties
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-14-6-8-15(9-7-14)13-12(17)10-4-2-3-5-11(10)16(18)19/h2-5H,6-9H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIKKJSXKGAHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{[(4-chlorophenyl)thio]acetyl}azepane](/img/structure/B5806757.png)


![1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5806793.png)



![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)
![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)
![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)